6-Nitrobenzo[d]isoxazol-3-amine
Overview
Description
Scientific Research Applications
6-Nitrobenzo[d]isoxazol-3-amine has several applications in scientific research:
Biological Studies: The compound is used in studies to understand the biological mechanisms and pathways involved in its effects, contributing to the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
Future Directions
Isoxazoles, including 6-Nitrobenzo[d]isoxazol-3-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Preparation Methods
The synthesis of 6-Nitrobenzo[d]isoxazol-3-amine typically involves the nitration of benzo[d]isoxazole derivatives. One common method includes the reaction of benzo[d]isoxazole with nitric acid under controlled conditions to introduce the nitro group at the 6-position . The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
6-Nitrobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Comparison with Similar Compounds
6-Nitrobenzo[d]isoxazol-3-amine can be compared with other isoxazole derivatives, such as:
5-Nitroisoxazole: Another nitro-substituted isoxazole with similar biological activities but different substitution patterns.
3-Amino-5-nitroisoxazole: A compound with both amino and nitro groups, offering different reactivity and biological properties.
2,1-Benzisoxazole: A related compound with a different ring structure, leading to distinct chemical and biological characteristics.
Properties
IUPAC Name |
6-nitro-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-7-5-2-1-4(10(11)12)3-6(5)13-9-7/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKHBIVWILMMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680537 | |
Record name | 6-Nitro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-83-9 | |
Record name | 6-Nitro-1,2-benzisoxazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89793-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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